molecular formula C16H16BrNO2 B8497022 N1-phenethyl-4-bromo-2-methoxybenzamide

N1-phenethyl-4-bromo-2-methoxybenzamide

Cat. No.: B8497022
M. Wt: 334.21 g/mol
InChI Key: MBOHZZXBJNJGSU-UHFFFAOYSA-N
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Description

N1-Phenethyl-4-bromo-2-methoxybenzamide is a benzamide derivative characterized by a bromine substituent at the 4-position of the benzene ring, a methoxy group at the 2-position, and a phenethylamine moiety attached to the amide nitrogen.

Properties

Molecular Formula

C16H16BrNO2

Molecular Weight

334.21 g/mol

IUPAC Name

4-bromo-2-methoxy-N-(2-phenylethyl)benzamide

InChI

InChI=1S/C16H16BrNO2/c1-20-15-11-13(17)7-8-14(15)16(19)18-10-9-12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,18,19)

InChI Key

MBOHZZXBJNJGSU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Br)C(=O)NCCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N1-phenethyl-4-bromo-2-methoxybenzamide with five analogs, focusing on substituent effects, synthesis methods, and functional properties.

4-Bromo-N-(4-Methoxy-2-Nitrophenyl)-Benzamide (4MNB)

  • Structural Differences : Replaces the phenethyl group with a 4-methoxy-2-nitrophenyl substituent.
  • Key Properties : The nitro group (electron-withdrawing) enhances reactivity in electrophilic substitution reactions, while the methoxy group (electron-donating) stabilizes the aromatic ring. Crystallographic studies reveal two molecules per asymmetric unit, suggesting distinct packing efficiencies compared to the title compound’s single phenethyl moiety .
  • Applications : Used as a precursor in nitro-reduction reactions for amine synthesis.

4-Bromo-N-Methoxy-N-Methyl-2-(Methylthio)Benzamide

  • Structural Differences : Features a methylthio group at the 2-position and N-methoxy-N-methylamide substituents.
  • The N-methoxy-N-methyl group simplifies purification via improved solubility in THF .
  • Synthesis: Prepared using (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) as a coupling agent, yielding ~85% purity .

4-Bromo-N-(2-Chloro-6-Fluorophenyl)-5-Fluoro-2-[(2S)-1,1,1-Trifluoropropan-2-yl]Oxy]Benzamide

  • Structural Differences : Incorporates halogens (Cl, F) and a trifluoropropoxy group.
  • Key Properties : Fluorine atoms enhance metabolic stability and binding affinity to hydrophobic pockets in enzymes (e.g., LXRβ agonists). The trifluoropropoxy group contributes to steric hindrance, reducing off-target interactions .
  • Synthesis : Achieved 90% yield via benzoyl chloride coupling with 2-chloro-6-fluoroaniline, highlighting efficiency compared to the title compound’s multi-step synthesis .

4-Bromo-2-Methoxy-N,N-Dimethylbenzamide

  • Structural Differences : Substitutes the phenethyl group with N,N-dimethylamide.
  • Key Properties : The dimethyl group reduces hydrogen-bonding capacity, decreasing solubility in aqueous media (water solubility <0.1 mg/mL). Safety data indicate moderate acute toxicity (LD50 oral rat: 520 mg/kg) .
  • Applications : Primarily used in material science as a ligand for metal-organic frameworks (MOFs) .

5-Bromo-2-Fluoro-N-(2-Methoxyphenyl)Benzamide

  • Structural Differences : Fluoro substituent at the 2-position and a 2-methoxyphenylamide group.
  • Key Properties : The fluorine atom increases electronegativity, altering dipole moments and crystallinity. Molecular weight (324.15 g/mol) is comparable to the title compound (MW ~348.2 g/mol) .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Properties Synthesis Yield Applications References
This compound Phenethyl, Br, OMe ~348.2 Moderate lipophilicity (logP ~2.8) N/A Under investigation -
4MNB 4-OMe-2-NO2, Br 335.1 High reactivity, crystalline stability ~75% Precursor for amines
N-Methoxy-N-Me-2-(MeS)-benzamide N-OMe, N-Me, SMe 288.2 High membrane permeability ~85% Drug intermediate
Trifluoropropoxy-benzamide Cl, F, CF3 414.6 Enhanced metabolic stability 90% LXRβ agonist
N,N-Dimethyl-4-bromo-2-OMe-benzamide N,N-Me2, Br, OMe 258.1 Low aqueous solubility ~70% MOF ligand

Key Findings and Implications

  • Substituent Effects: Electron-withdrawing groups (e.g., NO2 in 4MNB) increase reactivity, while electron-donating groups (e.g., OMe) enhance stability. Fluorinated analogs exhibit superior metabolic profiles .
  • Synthetic Efficiency : Coupling agents like BOP and optimized anhydrous conditions improve yields in halogenated benzamides .
  • Safety and Solubility : N,N-dimethylation reduces toxicity but limits pharmaceutical utility due to poor solubility; phenethyl groups may offer a balance between safety and bioavailability .

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